Mycobactin

stereochemistry structure-activity relationship antimycobacterial

Mycobactin is not a generic siderophore. Its hexadentate Fe³⁺ chelation (log β₁₁₀ ≈ 43) exceeds desferrioxamine B by ~13 orders of magnitude, making it the sole accurate model for pathogenic mycobacterial iron acquisition. Stereochemical configuration dictates biological activity—Mycobactin S (S-configuration) promotes M. paratuberculosis growth at 0.3 ng/mL, 100-fold more potent than other variants, while Mycobactin T (R-configuration) exhibits native growth-promoting function. For M. tuberculosis studies, only mycobactin replicates the carboxymycobactin–mycobactin machinery; broad-spectrum alternatives introduce confounding antimicrobial activity. Specify variant, stereochemistry, and purity requirements at inquiry to ensure experimental validity.

Molecular Formula C27H37N5O10
Molecular Weight 591.6 g/mol
CAS No. 1400-46-0
Cat. No. B074219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycobactin
CAS1400-46-0
Synonymsmycobactin
mycobactin (M)
mycobactin S
mycobactins
Molecular FormulaC27H37N5O10
Molecular Weight591.6 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2COC(=N2)C3=CC=CC=C3O)O
InChIInChI=1S/C27H37N5O10/c33-17-31(39)13-6-1-2-10-20(29-24(36)21-16-42-25(30-21)18-8-3-4-11-22(18)34)27(38)41-15-12-23(35)28-19-9-5-7-14-32(40)26(19)37/h3-4,8,11,17,19-21,34,39-40H,1-2,5-7,9-10,12-16H2,(H,28,35)(H,29,36)
InChIKeyNGQYHMUFXKSYFU-BWAHOGKJSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mycobactin CAS 1400-46-0: Technical Profile for Mycobacterial Iron Acquisition Research


Mycobactin (CAS 1400-46-0) represents a family of lipophilic, hexadentate siderophores produced by mycobacteria under iron-limiting conditions [1]. These mixed polyketide/nonribosomal peptide compounds contain two hydroxamic acid binding motifs and an o-hydroxyphenyloxazoline system that together create a high-affinity Fe³⁺ chelation site [2]. At least nine structural variants (designated A, F, H, M, N, P, R, S, and T) have been isolated from various Mycobacterium species, differing in fatty side chain composition and stereochemical configuration [3]. Mycobactin functions intracellularly as a membrane-associated iron storage molecule, working in concert with the extracellular carboxymycobactin to mediate iron acquisition essential for mycobacterial growth and virulence [4].

Mycobactin Procurement: Why Stereochemistry and Side Chain Composition Preclude Direct Substitution


Generic substitution among mycobactin variants or alternative siderophores is not scientifically defensible due to verified stereochemical, functional, and species-specific differences. Mycobactin S and T share identical nuclear structures but differ in optical configuration at the β-carbon atom of the hydroxy acid fragment (S vs R configuration), a subtle stereochemical distinction that produces divergent biological activities [1]. Furthermore, the carboxymycobactin–mycobactin machinery constitutes the sole iron uptake system in Mycobacterium tuberculosis, whereas non-pathogenic species such as M. smegmatis also utilize an exochelin-dependent pathway, making mycobactin uniquely essential for pathogenic mycobacterial studies [2]. Even within the mycobactin family, chain-length variations modulate biological function—mycobactins M and N possess only acetyl and propionyl acyl groups respectively, substantially altering their growth-promoting and antagonistic properties compared to long-chain variants [3]. These documented structural and functional divergences mandate precise compound selection based on experimental objectives rather than interchangeable procurement.

Mycobactin Quantitative Differentiation: Comparative Performance Data vs. Closest Analogs and In-Class Candidates


Stereochemical Determinant of Functional Divergence: Mycobactin S vs. Mycobactin T Configuration-Activity Relationship

Mycobactin S and mycobactin T are chemically identical at the nuclear level but differ exclusively in optical configuration at the β-carbon atom of the hydroxy acid fragment—S configuration in mycobactin S versus R configuration in mycobactin T [1]. This sole stereochemical distinction translates to a quantifiable functional divergence: synthetic mycobactin S unexpectedly inhibited Mycobacterium tuberculosis H37Rv growth with an MIC₉₉ of 12.5 μg/mL, while mycobactin T functions as the native growth-promoting siderophore secreted by M. tuberculosis [2]. The inhibitory activity has been confirmed only with synthetic mycobactin S, not naturally produced material [2].

stereochemistry structure-activity relationship antimycobacterial

Iron Chelation Affinity: Mycobactin J vs. Desferrioxamine B Competitive Binding Comparison

Mycobactin P demonstrates greater affinity for ferric iron than desferrioxamine B (deferoxamine) under two different measurement conditions [1]. Mycobactin J, the amphiphilic siderophore from Mycobacterium paratuberculosis, removes iron(III) from TrenCAM (log β₁₁₀ = 43.6) within 1 minute in methanol, indicating a log β₁₁₀ of approximately 43 [2]. This substantially exceeds the previously assumed log β₁₁₀ of ~30 based on the presence of two hydroxamic acid binding motifs comparable to desferrioxamine B [2]. For context, exochelin MN (another mycobacterial siderophore) exhibits log β₁₁₀ = 39.1 and pM = 31.1 [2].

iron chelation siderophore affinity thermodynamics

Growth Promotion Potency: Mycobactin S vs. In-Class Mycobactin Panel Concentration-Response Comparison

Among nine mycobactin variants isolated and characterized from various mycobacterial species, all promote almost maximal growth of Mycobacterium johnei (M. paratuberculosis) at 30 ng/mL in liquid medium [1]. However, mycobactin S exhibits activity extending to substantially lower concentrations, demonstrating significant growth promotion at 0.3 ng/mL [1]. This represents a 100-fold greater potency compared to the concentration required for maximal growth promotion across other mycobactin variants. Furthermore, mycobactins M and N (which possess only short acetyl and propionyl acyl groups) exert a mutually antagonistic effect when combined with long-chain mycobactins, producing less growth than either mycobactin alone [1].

growth promotion Mycobacterium paratuberculosis dose-response

Synthetic Mycobactin Analog Antimycobacterial Selectivity: Mycobactin T Analogs vs. Broad-Spectrum Antimicrobial Controls

Three synthetic analogs of mycobactin T were evaluated for antimicrobial activity against M. tuberculosis H37Rv and a broad panel of Gram-positive and Gram-negative bacteria [1]. The synthetic mycobactins exhibited potent antimycobacterial activity with MIC₉₀ values ranging from 0.02 to 0.88 μM in 7H12 medium [1]. Critically, no inhibitory activity was observed against any of the other microorganisms tested, including representative Gram-positive and Gram-negative species [1]. This contrasts with broad-spectrum antibiotics that typically inhibit multiple bacterial classes.

antibiotic activity selectivity drug discovery

Mycobactin Procurement Scenarios: Evidence-Guided Applications Based on Verified Differential Performance


High-Sensitivity M. paratuberculosis Growth Promotion with Mycobactin S

Researchers cultivating Mycobacterium paratuberculosis (M. johnei) for diagnostic or pathogenesis studies should select Mycobactin S due to its verified 100-fold greater potency (significant growth promotion at 0.3 ng/mL versus 30 ng/mL for other variants). This differential sensitivity enables reduced reagent consumption and more sensitive growth detection assays. However, procurement must specify the correct stereochemical form (S-configuration), as mycobactin T (R-configuration) is structurally identical in the nucleus yet exhibits native growth-promoting function rather than the inhibitory activity observed with synthetic S-form material [1].

Physiologically Relevant Iron Acquisition Modeling in Pathogenic Mycobacteria

Studies investigating the carboxymycobactin–mycobactin machinery—the sole iron uptake system in M. tuberculosis—require mycobactin rather than generic siderophores such as desferrioxamine B. Mycobactin P demonstrates greater iron affinity than desferrioxamine B under two measurement conditions, and mycobactin J exhibits log β₁₁₀ ≈ 43 with rapid ligand exchange kinetics (removing iron from TrenCAM within 1 minute). Desferrioxamine B (log β₁₁₀ ≈ 30) underestimates iron chelation capacity by approximately 13 orders of magnitude, rendering it unsuitable for accurately modeling pathogenic mycobacterial iron acquisition [2].

M. tuberculosis-Selective Probe and Drug Conjugate Development

Medicinal chemistry programs developing selective antitubercular agents should utilize mycobactin T synthetic analogs as scaffolds, given their documented M. tuberculosis-specific activity (MIC₉₀ 0.02–0.88 μM) with no detectable inhibition of Gram-positive or Gram-negative bacteria. The maleimide-containing analog represents a versatile platform for mycobactin–drug conjugate development and targeted delivery applications. In contrast, broad-spectrum alternatives introduce confounding antimicrobial activity that obscures mechanism-of-action studies specific to mycobacterial siderophore pathways [3].

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